molecular formula C19H22N4 B1236194 Corrin CAS No. 262-76-0

Corrin

Cat. No. B1236194
CAS RN: 262-76-0
M. Wt: 306.4 g/mol
InChI Key: PXOPDYTVWWQZEK-DPQCFBEESA-N
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Description

Corrin is a tetrapyrrole fundamental parent that is the core macrocycle of vitamin B12. It has a role as a cofactor. It is a member of corrins and a tetrapyrrole fundamental parent.

Scientific Research Applications

Environmental Impact of Building Materials

The Consortium for Research on Renewable Industrial Materials (CORRIM) focuses on assessing the environmental performance of wood and alternative building products across their life cycles, from raw material extraction to disposal. This research aims to understand the sustainability of building materials and their environmental impacts (J. Bowyer et al., 2001).

Colorimetric Detection of Cyanide

Corrin-based chemosensors enable rapid and selective colorimetric detection of cyanide in biological matrices without extensive sample pretreatment. This innovative approach is vital for studying cyanide's enzymatic release from its biological precursors, providing a simple method for monitoring cyanide in food manufacturing and other applications (Christine Männel-Croisé, B. Probst, & Felix Zelder, 2009).

Structure and Properties of Cobalt-Containing Macrocycles

Research into the structure and electronic properties of cobalt-containing macrocycles, such as Co-corrole, Co-corrin, and Co-porphyrin, reveals significant insights into their distinct behaviors and applications in biological functions. These studies help understand why nature has selected specific macrocycles for carrying out certain biological roles, particularly in the context of the B12 coenzyme (C. Rovira et al., 2001).

Electronic Structure and Catalytic Power

The electronic structure of cobalt(I) corrin is critical for understanding the "supernucleophile" nature of cob(I)alamin. Multiconfigurational studies reveal the covalency between cobalt and nitrogen orbitals, contributing to the catalytic power of enzymes like cobalamin-dependent methionine synthase (Kasper P. Jensen, 2005).

Pharmacological Applications

Corrination, the conjugation of a corrin ring to molecules, modifies pharmacology significantly. For instance, corrinated GLP-1R agonist exendin-4 exhibits reduced central nervous system penetration, offering new avenues in glucoregulatory treatments devoid of adverse effects like anorexia and emesis (Ian C. Tinsley et al., 2021).

Axial Solvent Coordination in Cobalt(II) Corrinates

Studies on cobalt(II) corrinates provide valuable information on their structure and role in coenzyme B12 catalyzed reactions. Understanding solvent effects and axial ligation in these compounds aids in mimicking the enzymatic functions of B12 coenzymes and designing biomimetic catalysts (S. Van Doorslaer et al., 2003).

TDDFT Calculations of Co-corrin

Time-dependent density functional theory (TDDFT) calculations of Co-corrin's electronic spectrum provide insights into its electronic transitions and potential applications in sensing and catalysis. These theoretical studies contribute to understanding Co-corrin's behavior in various chemical environments (M. Jaworska & P. Lodowski, 2003).

Redox Tuning by Corrin Ring Expansion

Expanding the corrin macrocycle's core leads to significant redox potential lowering in B12 cofactors. This property is crucial for electron transfer-based activation mechanisms in B12-dependent enzymes, highlighting the versatility of corrins in redox chemistry (M. Kumar & P. Kozlowski, 2012).

properties

CAS RN

262-76-0

Product Name

Corrin

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin

InChI

InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11-

InChI Key

PXOPDYTVWWQZEK-DPQCFBEESA-N

Isomeric SMILES

C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5

SMILES

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5

Canonical SMILES

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5

synonyms

corrin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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